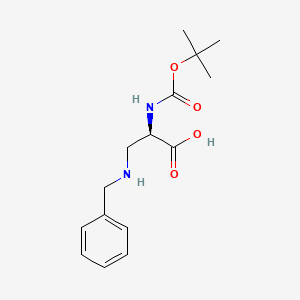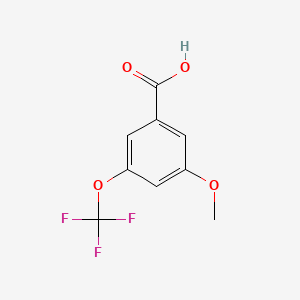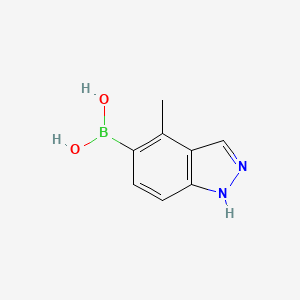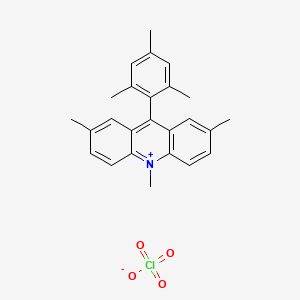
Boc-beta-N-benzylamino-D-Ala
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-beta-N-benzylamino-D-Ala, also known as tert-butoxycarbonyl-beta-N-benzylamino-D-alanine, is a derivative of the amino acid alanine. This compound is commonly used in peptide synthesis due to its protective group, tert-butoxycarbonyl (Boc), which safeguards the amino group during chemical reactions. The presence of the benzyl group further enhances its utility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-beta-N-benzylamino-D-Ala typically involves the protection of the amino group of D-alanine with a Boc group. This is achieved by reacting D-alanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The benzyl group is then introduced through a reductive amination reaction using benzylamine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated peptide synthesizers also facilitates the large-scale production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to remove the Boc protective group under acidic conditions, yielding beta-N-benzylamino-D-Ala.
Substitution: The Boc group can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Trifluoroacetic acid is often employed to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Beta-N-benzylamino-D-Ala.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Boc-beta-N-benzylamino-D-Ala is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Boc-beta-N-benzylamino-D-Ala primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The benzyl group provides additional stability and can be selectively removed under specific conditions.
類似化合物との比較
Boc-beta-N-benzylamino-L-Ala: Similar in structure but with the L-isomer of alanine.
Boc-beta-N-methylamino-D-Ala: Contains a methyl group instead of a benzyl group.
Cbz-beta-N-benzylamino-D-Ala: Uses a carbobenzoxy (Cbz) protective group instead of Boc.
Uniqueness: Boc-beta-N-benzylamino-D-Ala is unique due to its combination of the Boc protective group and the benzyl group, which provides enhanced stability and selectivity in peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins where precise control over reaction conditions is required.
特性
IUPAC Name |
(2R)-3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-16-9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPNNZUWQFBECJ-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














